4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile
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Overview
Description
4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, ethylsulfanyl, phenyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with appropriate amines under reflux conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-2-(ethylsulfanyl)-6-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H12N4S |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
4-amino-2-ethylsulfanyl-6-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12N4S/c1-2-20-15-12(9-17)13(18)11(8-16)14(19-15)10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,18,19) |
InChI Key |
JXHZLJYRHWAJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N |
Origin of Product |
United States |
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